molecular formula C12H9ClF3N3OS2 B2371937 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 298215-04-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2371937
CAS RN: 298215-04-0
M. Wt: 367.79
InChI Key: PVXZABMPXFLGKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a chlorophenyl group, and a thiadiazole group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. Trifluoromethyl groups, for example, are known for their high electronegativity and can influence the chemical behavior of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could affect its polarity, boiling point, and stability .

Scientific Research Applications

Anticancer Properties

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and related compounds, are significant in cancer research. A study described the synthesis of a similar molecule, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, highlighting its potential as a drug-like molecule with anticancer properties. This compound was synthesized using 5-amino-1,3,4-thiadiazole-2-thiol and showed promising anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibition

BPTES analogs, with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have been instrumental in exploring the therapeutic potential of GLS inhibition, particularly in cancer therapy (Shukla et al., 2012).

Antimicrobial Potential

Research on compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, such as various N-substituted derivatives, has shown potential antimicrobial effects. These derivatives have been effective against multiple microbial species, indicating their usefulness in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Structural Studies

In-depth structural studies of compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been conducted, revealing insights into their molecular structure and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their therapeutic potential (Boechat et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many trifluoromethyl-containing compounds are used in medicine and agriculture due to their unique physicochemical properties .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Trifluoromethyl-containing compounds are a topic of ongoing research, particularly in the fields of medicine and agriculture .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZABMPXFLGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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